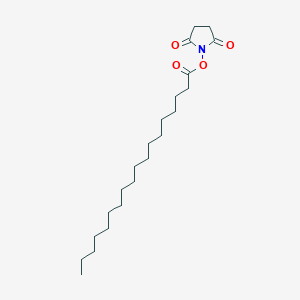
4-Chloro-3-nitrophenyl 2-thienyl ketone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Chloro-3-nitrophenyl 2-thienyl ketone derivatives involves the nitration of thienyl-substituted unsaturated methyl ketones and the reaction of dipotassium 2-nitro-1,1-ethylenedithiolate with alpha-chloromethyl ketones. These methods yield highly functionalized thiophenes and nitrothiophenes, highlighting the compound's synthetic versatility (Churkin et al., 1981); (Rao & Vasantham, 2009).
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-nitrophenyl 2-thienyl ketone derivatives is characterized by the presence of nitro and chloro groups, which significantly influence the electronic distribution and reactivity of the molecule. Quantum-chemical calculations of reactivity indexes provide insight into electrophilic substitution patterns, supporting experimental data on the compound's molecular behavior (Churkin et al., 1981).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including electrophilic substitution and cyclization, to produce diverse heterocyclic structures. Their reactivity towards nucleophiles and electrophiles is tailored by the substituents present, enabling the synthesis of complex molecules for different applications (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of 4-Chloro-3-nitrophenyl 2-thienyl ketone derivatives, such as melting points and solubility, are influenced by their molecular structure. For instance, derivatives like di-2-thienyl ketone p-nitrophenylhydrazone exhibit strong solvent and temperature dependence, affecting their physical state and applications in optosensing (Bakir et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and the ability to undergo various chemical transformations, are key features of these compounds. Their chemical behavior is crucial in synthesizing pharmaceutically relevant molecules and materials with specific functions, demonstrated by their antimicrobial activities (Kandalkar & Sharma, 2023).
Wissenschaftliche Forschungsanwendungen
Electrophilic Substitution and Reactivity
4-Chloro-3-nitrophenyl 2-thienyl ketone has been studied in the context of electrophilic substitution reactions. Churkin et al. (1981) investigated the nitration of thienyl-substituted unsaturated methyl ketones, including compounds related to 4-Chloro-3-nitrophenyl 2-thienyl ketone, revealing insights into the formation of nitro isomers and the reactivity of these compounds (Churkin, Panfilova, Shashkov, & Burshtein, 1981).
Antimicrobial and Antioxidant Activities
A study in 2020 explored the synthesis and characterization of various substituted chalcones, including derivatives of 4-Chloro-3-nitrophenyl 2-thienyl ketone. This research highlighted their antimicrobial and antioxidant activities, offering potential applications in medicinal chemistry and drug development (Letters in Applied NanoBioScience, 2020).
Optosensing Properties
The optosensing properties of derivatives of 4-Chloro-3-nitrophenyl 2-thienyl ketone were investigated by Bakir et al. (2004). Their research on di-2-thienyl ketone p-nitrophenylhydrazone, a compound closely related to 4-Chloro-3-nitrophenyl 2-thienyl ketone, revealed potential applications in the detection of physical and chemical stimuli (Bakir, Green, Gyles, Mangaro, & Porter, 2004).
Safety And Hazards
When handling “4-Chloro-3-nitrophenyl 2-thienyl ketone”, it’s recommended to wear suitable protective clothing and avoid contact with skin and eyes1. It’s also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam1.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of “4-Chloro-3-nitrophenyl 2-thienyl ketone” from the web search results.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, you may want to refer to specialized databases or scientific literature.
Eigenschaften
IUPAC Name |
(4-chloro-3-nitrophenyl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3S/c12-8-4-3-7(6-9(8)13(15)16)11(14)10-2-1-5-17-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFHUHQZUESIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185357 | |
| Record name | 4-Chloro-3-nitrophenyl 2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrophenyl 2-thienyl ketone | |
CAS RN |
31431-18-2 | |
| Record name | (4-Chloro-3-nitrophenyl)-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-nitrophenyl)(thiophen-2-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitrophenyl 2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitrophenyl 2-thienyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-CHLORO-3-NITROPHENYL)(THIOPHEN-2-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC7AQ37SLT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




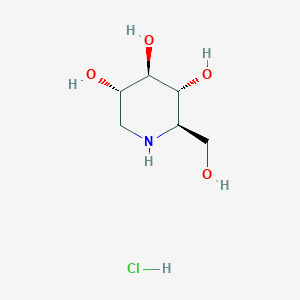
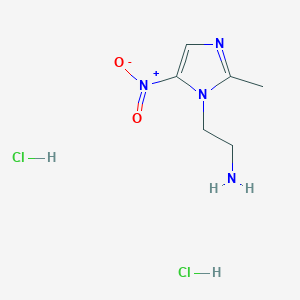
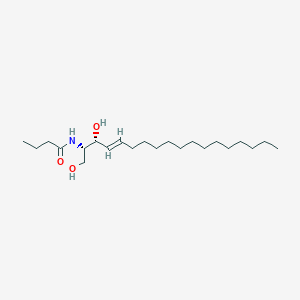
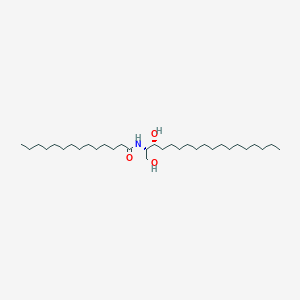
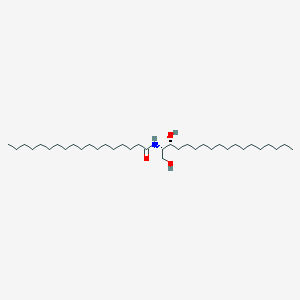


![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)
